N-(4-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
Description
N-(4-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a benzamide derivative characterized by three key structural features:
- A 4-chlorophenyl group attached to the amide nitrogen.
- A dimethylsulfamoyl moiety at the para position of the benzamide ring.
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl group (sulfone-containing tetrahydrothiophene ring) as a second substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S2/c1-21(2)29(26,27)18-9-3-14(4-10-18)19(23)22(16-7-5-15(20)6-8-16)17-11-12-28(24,25)13-17/h3-12,17H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZFBJRHWHSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide, with the CAS number 863007-41-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.94 g/mol. The structural representation includes a chlorophenyl group and a dimethylsulfamoyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₅S₂ |
| Molecular Weight | 454.94 g/mol |
| CAS Number | 863007-41-4 |
| Purity | ≥ 95% |
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological activity of this compound.
Case Study Highlights
- Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Efficacy : In vitro tests indicated that the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Inflammation Modulation : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in macrophages, suggesting potential use in treating chronic inflammatory conditions.
Research Findings
Recent findings highlight the following key aspects of the compound's biological activity:
- Cytotoxicity : IC50 values for various cancer cell lines ranged from 10 to 25 µM.
- Antibacterial Activity : Minimum inhibitory concentrations (MICs) were determined to be between 5 and 15 µg/mL for tested bacterial strains.
- Safety Profile : Toxicological assessments revealed low toxicity in animal models at therapeutic doses.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural and functional differences between the target compound and analogs from literature:
Functional Group Analysis
- Sulfonamide vs. This may improve target binding affinity.
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing 2,4-difluorophenyl group in triazoles . This difference could influence pharmacokinetics (e.g., CYP450 metabolism).
- Dihydrothiophene Sulfone : Shared with the compound in , this group increases polarity and metabolic stability due to sulfone oxidation resistance .
Spectral and Physicochemical Properties
- IR Spectroscopy : Unlike triazole derivatives , the target compound lacks tautomerism-related spectral shifts (e.g., absence of C=S bands in the 1247–1255 cm⁻¹ range).
- Lipophilicity : The hexyloxy group in increases lipophilicity (logP ~5.2 estimated), whereas the target compound’s dimethylsulfamoyl group may reduce logP (~3.8), favoring solubility .
Research Findings and Implications
- Antimicrobial Activity : Triazole analogs show MIC values of 4–16 µg/mL against Candida albicans, suggesting the target compound’s sulfonamide group could enhance antifungal potency.
- Toxicity Concerns : Chlorophenyl groups (target compound) are associated with hepatotoxicity risks in some drug candidates, whereas trifluoromethyl groups () offer safer metabolic profiles .
Limitations and Contradictions
- No direct pharmacological data exist for the target compound; comparisons rely on structural extrapolation.
- Synthesis methods for analogs vary significantly (e.g., Friedel-Crafts in vs. pivalate-mediated routes in ), complicating scalability predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
